6-methoxy-1H-indol-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

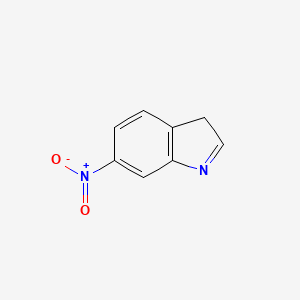

La 6-Metoxi-1H-indol-7-amina es un derivado del indol, un compuesto heterocíclico importante que se encuentra en muchos productos naturales y fármacos. Los derivados del indol son conocidos por su amplia gama de actividades biológicas, incluyendo propiedades antivirales, antiinflamatorias, anticancerígenas y antimicrobianas . La presencia de un grupo metoxi en la posición 6 y un grupo amina en la posición 7 del anillo indol confiere a la 6-metoxi-1H-indol-7-amina propiedades químicas y biológicas únicas.

Métodos De Preparación

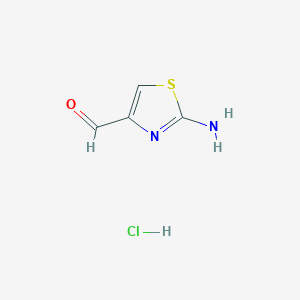

Rutas sintéticas y condiciones de reacción: La síntesis de la 6-metoxi-1H-indol-7-amina normalmente implica la síntesis de indol de Fischer, que es un método bien conocido para construir anillos de indol. Este método implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas . Para la 6-metoxi-1H-indol-7-amina, los materiales de partida incluirían 6-metoxifenilhidrazina y un aldehído o cetona adecuado.

Métodos de producción industrial: La producción industrial de derivados del indol a menudo implica la síntesis de indol de Fischer a gran escala. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza. Los catalizadores como el ácido metanosulfónico se utilizan comúnmente, y las reacciones se llevan a cabo típicamente bajo condiciones de reflujo en disolventes como el metanol .

Análisis De Reacciones Químicas

Tipos de reacciones: La 6-Metoxi-1H-indol-7-amina puede experimentar varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de amina.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo indol, particularmente en la posición 3.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se utilizan reactivos electrófilos como halógenos y agentes nitrantes en condiciones ácidas.

Principales productos formados:

Oxidación: Derivados de quinona.

Reducción: Varios derivados de amina.

Sustitución: Derivados de indol halogenados o nitrados.

Aplicaciones Científicas De Investigación

La 6-Metoxi-1H-indol-7-amina tiene varias aplicaciones en la investigación científica:

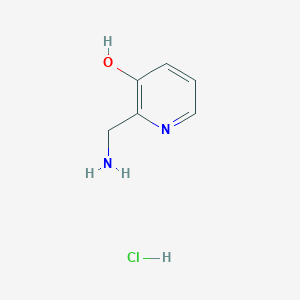

Química: Utilizado como un bloque de construcción para sintetizar derivados de indol más complejos.

Biología: Se estudia por sus posibles actividades antivirales, anticancerígenas y antimicrobianas.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.

Industria: Se utiliza en la síntesis de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de la 6-metoxi-1H-indol-7-amina implica su interacción con varios objetivos moleculares y vías. El compuesto puede unirse a receptores y enzimas específicos, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas implicadas en la proliferación de células cancerosas o la replicación viral. Los objetivos moleculares y las vías exactas dependen de la actividad biológica específica que se está estudiando .

Compuestos similares:

- 2-(5-Metoxi-1H-indol-3-il)etan-1-amina

- 2-(6-Metoxi-1H-indol-3-il)etan-1-amina clorhidrato

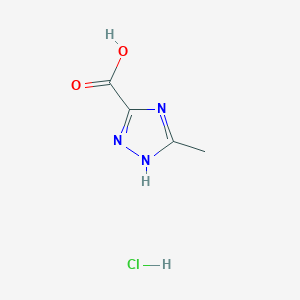

- 4-Fenil-1,3-tiazol-2-amina

- Ácido 3,4-dimetoxi benzoico

Comparación: La 6-Metoxi-1H-indol-7-amina es única debido a la posición específica de los grupos metoxi y amina en el anillo indol. Esta posición puede influir significativamente en su reactividad química y actividad biológica en comparación con otros derivados del indol. Por ejemplo, la presencia del grupo metoxi en la posición 6 puede mejorar sus propiedades de donación de electrones, haciéndolo más reactivo en reacciones de sustitución electrófila .

Comparación Con Compuestos Similares

- 2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine

- 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

- 4-Phenyl-1,3-thiazol-2-amine

- 3,4-Dimethoxybenzoic acid

Comparison: 6-Methoxy-1H-indol-7-amine is unique due to the specific positioning of the methoxy and amine groups on the indole ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. For instance, the presence of the methoxy group at the 6th position can enhance its electron-donating properties, making it more reactive in electrophilic substitution reactions .

Propiedades

Fórmula molecular |

C9H10N2O |

|---|---|

Peso molecular |

162.19 g/mol |

Nombre IUPAC |

6-methoxy-1H-indol-7-amine |

InChI |

InChI=1S/C9H10N2O/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-5,11H,10H2,1H3 |

Clave InChI |

VLNJVSQSLVNKMO-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=C(C=C1)C=CN2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B11919945.png)

![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)

![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)

![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)